molecular formula C16H11Br B13644567 6-Bromo-1-phenylnaphthalene

6-Bromo-1-phenylnaphthalene

Cat. No.: B13644567
M. Wt: 283.16 g/mol
InChI Key: TUOQYUBPTDJEBJ-UHFFFAOYSA-N
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Description

6-Bromo-1-phenylnaphthalene is an organic compound with the molecular formula C₁₆H₁₁Br. It is a derivative of naphthalene, where a bromine atom is substituted at the 6th position and a phenyl group is attached to the 1st position.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 6-Bromo-1-phenylnaphthalene involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically uses a bromonaphthalene derivative and a phenylboronic acid in the presence of a palladium catalyst and a base. The reaction is carried out under mild conditions, often in an aqueous or alcoholic solvent .

Industrial Production Methods

Industrial production of this compound may involve similar cross-coupling reactions but on a larger scale. The choice of reagents, catalysts, and solvents can be optimized for cost-effectiveness and yield. Additionally, purification processes such as recrystallization or chromatography are employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1-phenylnaphthalene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction Reactions: Reduction can lead to the formation of dihydro derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Bromo-1-phenylnaphthalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-1-phenylnaphthalene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, it may interact with enzymes or receptors, leading to specific biochemical effects. The exact molecular targets and pathways involved can vary based on the context of its use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-1-phenylnaphthalene
  • 1-Bromo-2-phenylnaphthalene
  • 6-Chloro-1-phenylnaphthalene

Uniqueness

6-Bromo-1-phenylnaphthalene is unique due to the specific positioning of the bromine and phenyl groups, which can influence its reactivity and interactions compared to other similar compounds. This unique structure can lead to distinct chemical and physical properties, making it valuable for specific applications .

Properties

Molecular Formula

C16H11Br

Molecular Weight

283.16 g/mol

IUPAC Name

6-bromo-1-phenylnaphthalene

InChI

InChI=1S/C16H11Br/c17-14-9-10-16-13(11-14)7-4-8-15(16)12-5-2-1-3-6-12/h1-11H

InChI Key

TUOQYUBPTDJEBJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC3=C2C=CC(=C3)Br

Origin of Product

United States

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